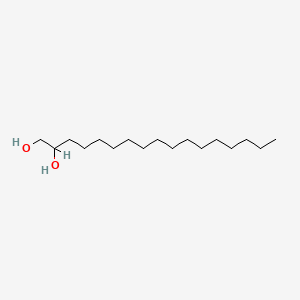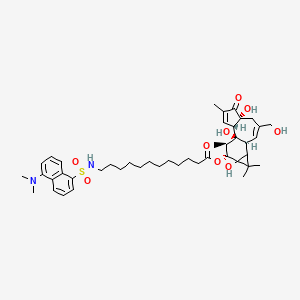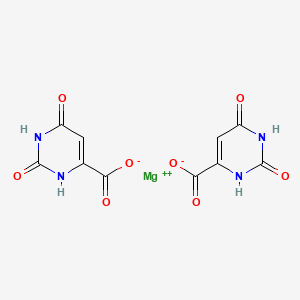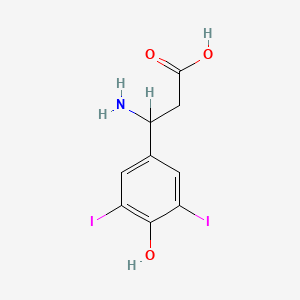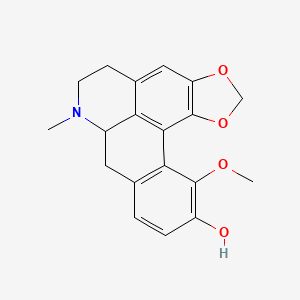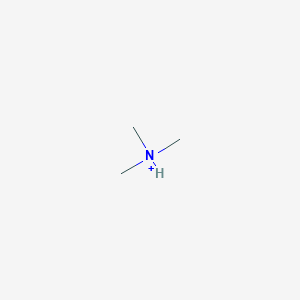
Trimethylazanium
描述
Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.
Industrial Production Methods
In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.
化学反应分析
Types of Reactions
Trimethylazanium compounds undergo various chemical reactions, including:
Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are often employed.
Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.
Major Products Formed
Substitution: The major products are typically new quaternary ammonium salts.
Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.
Reduction: Reduction products include amines and other reduced nitrogen compounds.
Elimination: The primary products are alkenes and tertiary amines.
科学研究应用
Trimethylazanium compounds have a wide range of applications in scientific research:
Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.
Biology: this compound derivatives are used in the study of membrane transport and ion channels.
Medicine: These compounds are utilized in drug formulation and as antiseptics.
Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.
作用机制
The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.
相似化合物的比较
Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:
- Betaine
- Bethanechol
- Carnitine
- Choline
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.
属性
分子式 |
C3H10N+ |
|---|---|
分子量 |
60.12 g/mol |
IUPAC 名称 |
trimethylazanium |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |
InChI 键 |
GETQZCLCWQTVFV-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C |
规范 SMILES |
C[NH+](C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
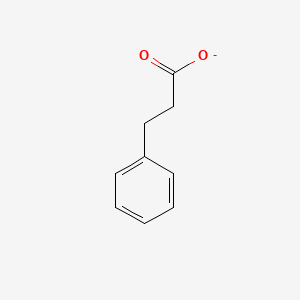
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
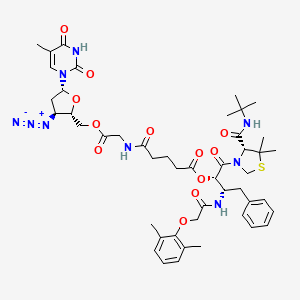
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
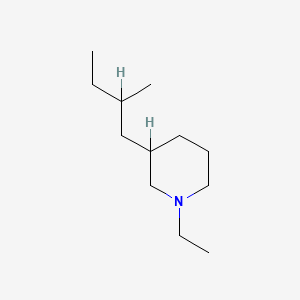
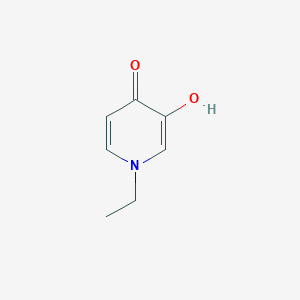
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
